ビマトプロスト(ルミガン)

概要

説明

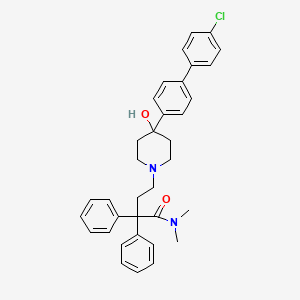

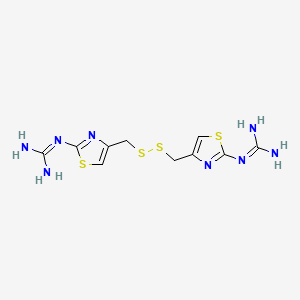

(5E)-Bimatoprost is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a phenylpent-1-enyl moiety.

科学的研究の応用

Chemistry

In chemistry, (5E)-Bimatoprost is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of hydroxyl and phenyl groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, (5E)-Bimatoprost has potential applications as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to the creation of innovative products and technologies.

作用機序

Bimatoprost, also known as Lumigan, is a synthetic structural analog of prostaglandin . It is a prostaglandin analog used to treat hypotrichosis of the eyelashes and intraocular pressure in open angle glaucoma or ocular hypertension .

Target of Action

Bimatoprost primarily targets the trabecular meshwork and uveoscleral pathways in the eye . These are the main routes for the outflow of aqueous humor, the fluid that maintains intraocular pressure .

Mode of Action

Bimatoprost works by increasing the outflow of aqueous humor from the eyes . It mildly stimulates the rate of aqueous humor flow during the day (13%) and at night (14%) . Its ocular hypotensive action is due primarily to a 26% reduction in the tonographic resistance to outflow . Thus, bimatoprost enhances the pressure-sensitive outflow pathway .

Biochemical Pathways

Bimatoprost appears to mimic the activity of a newly discovered family of fatty acid amides, termed prostamides . One biosynthetic route to the prostamides involves anandamide as the precursor .

Pharmacokinetics

Bimatoprost has a low bioavailability and is well absorbed through the cornea . It starts lowering intraocular pressure after four hours, lasting for at least 24 hours . A low percentage enters the bloodstream . The elimination half-life is 45 minutes after intravenous application . It is excreted 67% by the kidney and 25% fecally .

Result of Action

The primary result of Bimatoprost’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It is also used to treat eyelash hypotrichosis, leading to increased eyelash growth .

Action Environment

The action of Bimatoprost is influenced by the environment within the eye. The sclera is the preferred route of accession to the eye . The high scleral permeability coefficient Papp is a likely contributing factor to the rapid onset and long-acting ocular hypotensive profile of bimatoprost .

生化学分析

Biochemical Properties

Bimatoprost(Lumigan) has been extensively characterized by binding and functional studies at more than 100 drug targets, which comprise a diverse variety of receptors, ion channels, and transporters . Bimatoprost(Lumigan) exhibited no meaningful activity at receptors known to include antiglaucoma drug targets .

Cellular Effects

Bimatoprost(Lumigan) exhibits potent inherent pharmacological activity in the feline iris sphincter preparation, which is prostamide-sensitive . It also resembles the prostamides in that it is a potent and highly efficacious ocular hypotensive agent .

Molecular Mechanism

The molecular mechanism of Bimatoprost(Lumigan) involves its ability to mimic the activity of prostamides . One biosynthetic route to the prostamides involves anandamide as the precursor .

Temporal Effects in Laboratory Settings

A single dose of Bimatoprost(Lumigan) markedly reduces intraocular pressure in dogs and laser-induced ocular hypertensive monkeys . Decreases in intraocular pressure are well maintained for at least 24 hours post-dose .

Dosage Effects in Animal Models

The effects of Bimatoprost(Lumigan) in animal models have been studied extensively. It has been found that a single dose of Bimatoprost(Lumigan) markedly reduces intraocular pressure in dogs and laser-induced ocular hypertensive monkeys .

Metabolic Pathways

The metabolic pathways of Bimatoprost(Lumigan) involve its ability to mimic the activity of prostamides . One biosynthetic route to the prostamides involves anandamide as the precursor .

Transport and Distribution

Human studies have demonstrated that systemic exposure to Bimatoprost(Lumigan) is low and that accumulation does not occur . The sclera is the preferred route of accession to the eye .

Subcellular Localization

Given its role as an ocular hypotensive agent, it is likely that it is localized in the eye tissues where it exerts its effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-Bimatoprost typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of hydroxyl groups, and the attachment of the phenylpent-1-enyl moiety. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

化学反応の分析

Types of Reactions

(5E)-Bimatoprost can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The phenylpent-1-enyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

類似化合物との比較

Similar Compounds

- (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide

- (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propylhept-5-enamide

Uniqueness

The uniqueness of (5E)-Bimatoprost lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

特性

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKCDNYWBIDND-ABRBVVEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163135-95-2 | |

| Record name | (E)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for bimatoprost's ocular hypotensive effects?

A1: Bimatoprost primarily acts by increasing aqueous humor outflow through the uveoscleral pathway. While its exact mechanism is not fully elucidated, research suggests it interacts with prostamide receptors in the trabecular meshwork to facilitate this process. [] Additionally, bimatoprost can be hydrolyzed by ocular tissues into its free acid, 17-phenyl-trinor prostaglandin F2α, which is a potent agonist of prostaglandin FP receptors. [, , , ] Therefore, bimatoprost may exert its effects both directly as a prostamide agonist and indirectly as a prodrug for an FP receptor agonist.

Q2: What is the molecular formula and weight of bimatoprost?

A2: While the provided excerpts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical resources. It's important to consult reputable sources for such details.

Q3: Is there information on the stability of bimatoprost in ophthalmic formulations?

A3: While not extensively detailed in the provided excerpts, one study indicates the development of a newer 0.01% bimatoprost ophthalmic formulation designed to improve drug delivery efficiency compared to the original 0.03% formulation. This suggests efforts to optimize stability and bioavailability. [] Formulation strategies often involve excipients and packaging to enhance stability and maintain drug effectiveness over time.

Q4: How does the structure of bimatoprost contribute to its activity compared to other prostaglandin analogs?

A4: The presence of the ethyl amide group in bimatoprost, absent in other prostaglandin analogs, is crucial for its unique pharmacological profile. [, ] This structural difference might contribute to its higher binding affinity for prostamide receptors and potentially explain its distinct effects on IOP reduction compared to other analogs.

Q5: What is known about the pharmacokinetic profile of bimatoprost?

A5: The provided excerpts do not delve into the detailed pharmacokinetic parameters of bimatoprost. Pharmacokinetic studies are essential to understand a drug's absorption, distribution, metabolism, and excretion, all of which influence its efficacy and safety profile.

Q6: What evidence supports the efficacy of bimatoprost in lowering IOP?

A6: Several studies highlight the effectiveness of bimatoprost in reducing IOP. Clinical trials have demonstrated its efficacy as monotherapy, adjunctive therapy, and as a replacement for other medications in managing glaucoma and ocular hypertension. [, , , , ] These studies often compare bimatoprost to other glaucoma medications like timolol, latanoprost, and travoprost, showcasing its superior IOP-lowering capabilities in many cases.

Q7: Is there evidence of resistance development to bimatoprost?

A7: The provided excerpts do not discuss resistance mechanisms specific to bimatoprost. Long-term clinical use of drugs, particularly in chronic conditions like glaucoma, can lead to treatment resistance. Understanding potential resistance mechanisms is crucial for developing strategies to overcome them and maintain treatment efficacy.

Q8: Are there specific drug delivery strategies being investigated for bimatoprost?

A8: The development of a new 0.01% bimatoprost formulation highlights ongoing efforts to enhance drug delivery and potentially improve efficacy and tolerability. [] Research into novel drug delivery systems, such as nanoparticles or sustained-release formulations, might further optimize bimatoprost's therapeutic benefits.

Q9: Are there any specific biomarkers identified for monitoring bimatoprost treatment response?

A9: The provided excerpts do not mention specific biomarkers for bimatoprost. Identifying biomarkers could be valuable for predicting treatment success, personalizing therapy, and enabling early detection of potential adverse effects.

Q10: What analytical methods are commonly employed to quantify bimatoprost?

A10: The excerpts mention the development of a gas chromatography/mass spectrometry method for measuring sub-picomolar levels of bimatoprost's free acid, 17-phenyl-PGF2α, in ocular tissues. [] Various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are likely employed for characterizing and quantifying bimatoprost in different matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

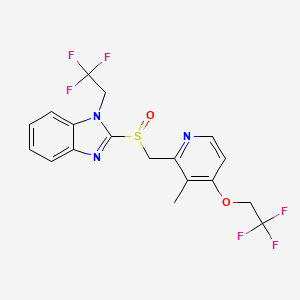

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)

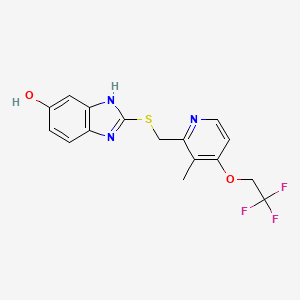

![1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one](/img/structure/B601808.png)

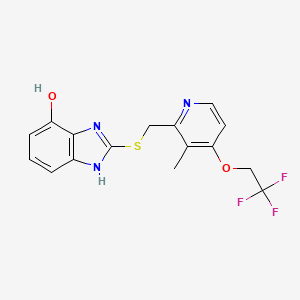

![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)